

# Assessing the Carcinogenic Potential of Cinnamyl Anthranilate and Its Metabolites: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cinnamyl anthranilate*

Cat. No.: B1236720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cinnamyl anthranilate**, a synthetic flavoring and fragrance agent, has been the subject of scrutiny regarding its carcinogenic potential. Understanding the risk it poses requires a comparative analysis of the parent compound and its primary metabolites, cinnamyl alcohol and anthranilic acid. This guide provides a comprehensive overview of the experimental data, offering a side-by-side comparison of their carcinogenic profiles. The data presented is crucial for researchers in the fields of toxicology, pharmacology, and drug development for informed risk assessment and the development of safer alternatives.

## Comparative Carcinogenicity Data

The carcinogenic potential of **cinnamyl anthranilate** and its metabolites has been evaluated in long-term animal bioassays, primarily conducted by the National Toxicology Program (NTP). The following tables summarize the key findings from these studies.

| Compound              | Species | Sex  | Route of Administration | Doses (ppm in feed)                                                                                                             | Tumor Incidence (Liver)                                                                                                           | Conclusion          |
|-----------------------|---------|------|-------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|---------------------|
| Cinnamyl Anthranilate | Mouse   | Male | Feed                    | 0, 15,000, 30,000                                                                                                               | Hepatocellular<br>Adenoma or<br>Carcinoma:<br>Control:<br>10/50 (20%) Low<br>Dose:<br>32/50 (64%) High<br>Dose:<br>40/49 (82%)[1] | Carcinogen ic[1][2] |
| Mouse                 | Female  | Feed | 0, 15,000, 30,000       | Hepatocellular<br>Adenoma or<br>Carcinoma:<br>Control:<br>2/50 (4%)<br>Low Dose:<br>22/50 (44%) High<br>Dose:<br>36/50 (72%)[1] | Carcinogen ic[1][2]                                                                                                               |                     |
| Rat                   | Male    | Feed | 0, 15,000, 30,000       | No significant increase in liver tumors.[1]                                                                                     | Not Carcinogenic for liver (see notes)                                                                                            |                     |

|                  |        |      |                   |                                                                                        |                                                                                        |                                                             |
|------------------|--------|------|-------------------|----------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Rat              | Female | Feed | 0, 15,000, 30,000 | No significant increase in liver tumors. <a href="#">[1]</a>                           | Not Carcinogenic                                                                       |                                                             |
| Anthranilic Acid | Mouse  | Male | Feed              | 0, 25,000, 50,000                                                                      | No significant increase in tumor incidence.<br><a href="#">[3]</a> <a href="#">[4]</a> | Not Carcinogenic<br><a href="#">[3]</a> <a href="#">[4]</a> |
| Mouse            | Female | Feed | 0, 25,000, 50,000 | No significant increase in tumor incidence.<br><a href="#">[3]</a> <a href="#">[4]</a> | Not Carcinogenic<br><a href="#">[3]</a> <a href="#">[4]</a>                            |                                                             |
| Rat              | Male   | Feed | 0, 15,000, 30,000 | No significant increase in tumor incidence.<br><a href="#">[3]</a> <a href="#">[4]</a> | Not Carcinogenic<br><a href="#">[3]</a> <a href="#">[4]</a>                            |                                                             |
| Rat              | Female | Feed | 0, 15,000, 30,000 | No significant increase in tumor incidence.<br><a href="#">[3]</a> <a href="#">[4]</a> | Not Carcinogenic<br><a href="#">[3]</a> <a href="#">[4]</a>                            |                                                             |
| Cinnamyl Alcohol | Mouse  | -    | -                 | -                                                                                      | No long-term carcinogenicity<br>bioassay data                                          | Data Deficient                                              |

---

|     |   |   |   |                                                                                                                                                                                       |                                                  |
|-----|---|---|---|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------|
|     |   |   |   |                                                                                                                                                                                       | equivalent<br>to NTP<br>studies is<br>available. |
| Rat | - | - | - | No long-<br>term<br>carcinogeni<br>city<br>bioassay<br>data<br>equivalent<br>to NTP<br>studies is<br>available.<br>Short-term<br>studies did<br>not show<br>carcinogeni<br>c effects. | Data<br>Deficient                                |

---

Note: While **cinnamyl anthranilate** was not found to be carcinogenic in the liver of rats, there was a low incidence of acinar-cell adenomas or carcinomas of the pancreas and adenomas or adenocarcinomas of the renal cortex in male rats.[5]

## Experimental Protocols

The methodologies employed in the key carcinogenicity bioassays are crucial for the interpretation of the results. The following sections detail the protocols for the NTP studies on **cinnamyl anthranilate** and anthranilic acid.

### NTP Bioassay of Cinnamyl Anthranilate (TR-196)

- Test Substance: **Cinnamyl anthranilate** (CAS No. 87-29-6)[1][5]
- Animal Species: Fischer 344 rats and B6C3F1 mice.[1][5]
- Group Size: 50 animals of each sex per dose group and controls.[1][5]

- Administration Route: The test chemical was administered in the feed.[1][5]
- Dose Levels:
  - Rats and Mice: 0 (control), 15,000 ppm, and 30,000 ppm.[1][5]
- Duration of a Study: 103 weeks of continuous administration, followed by a 2-3 week observation period.[5]
- Observations: Animals were observed twice daily for signs of toxicity. Body weights were recorded weekly for the first 12 weeks and then monthly. At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy and histopathological examination of major tissues and organs.[1][5]

## NCI Bioassay of Anthranilic Acid (TR-36)

- Test Substance: Anthranilic acid (CAS No. 118-92-3)[3][4]
- Animal Species: Fischer 344 rats and B6C3F1 mice.[3][4]
- Group Size: 35 animals of each sex per dose group, with 15 matched controls of each sex. [4]
- Administration Route: The test chemical was administered in the feed.[3][4]
- Dose Levels:
  - Rats: 0 (control), 15,000 ppm, and 30,000 ppm.[4]
  - Mice: 0 (control), 25,000 ppm, and 50,000 ppm.[4]
- Duration of a Study: 78 weeks of administration, followed by a 26-27 week observation period.[4]
- Observations: Similar to the **cinnamyl anthranilate** bioassay, animals were regularly observed for clinical signs and changes in body weight. A comprehensive histopathological examination was performed on all animals at the end of the study.[3][4]

## Mechanistic Insights and Signaling Pathways

The observed species-specific carcinogenicity of **cinnamyl anthranilate** has been linked to differences in its metabolism and subsequent cellular effects.

### Metabolism of Cinnamyl Anthranilate

**Cinnamyl anthranilate** is primarily metabolized through hydrolysis into its constituent parts: cinnamyl alcohol and anthranilic acid. However, the rate and extent of this hydrolysis differ between species. In mice, at high doses, the hydrolysis pathway becomes saturated, leading to the systemic circulation of the intact **cinnamyl anthranilate** ester. In contrast, rats and humans appear to hydrolyze the ester more efficiently, even at high doses.



[Click to download full resolution via product page](#)

Metabolism of **Cinnamyl Anthranilate**.

### Peroxisome Proliferation and PPAR $\alpha$ Activation

The intact **cinnamyl anthranilate** ester has been shown to be a potent peroxisome proliferator in the livers of mice. This effect is not observed with its metabolites, cinnamyl alcohol and anthranilic acid. Peroxisome proliferators exert their effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR $\alpha$ ), a nuclear receptor that regulates the expression of genes involved in lipid metabolism and cell growth. The sustained activation of PPAR $\alpha$  in mouse liver is believed to be a key event in the development of hepatocellular tumors. The resistance of rats to **cinnamyl anthranilate**-induced liver tumors is consistent with

their efficient hydrolysis of the ester, preventing the accumulation of the PPAR $\alpha$ -activating parent compound.



[Click to download full resolution via product page](#)

Proposed PPAR $\alpha$  Signaling Pathway for **Cinnamyl Anthranilate** Carcinogenicity in Mice.

## Conclusion

The available evidence strongly indicates that **cinnamyl anthranilate** is a liver carcinogen in mice but not in rats. This species-specific effect is attributed to differences in metabolism, where the accumulation of the intact ester in mice leads to peroxisome proliferation via PPAR $\alpha$  activation. The primary metabolite, anthranilic acid, has been shown to be non-carcinogenic in both rats and mice. A significant data gap exists for the long-term carcinogenic potential of the other major metabolite, cinnamyl alcohol. While short-term studies and genotoxicity data do not suggest a carcinogenic concern, a definitive conclusion cannot be drawn without a comprehensive long-term bioassay.

For drug development and safety assessment, these findings underscore the importance of considering species-specific metabolism and the potential for non-genotoxic mechanisms of carcinogenesis. The data on **cinnamyl anthranilate** and its metabolites provide a valuable case study for the evaluation of structurally related compounds. Further research into the long-term effects of cinnamyl alcohol would be beneficial for a complete risk assessment.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cinnamyl anthranilate: Target Organs and Levels of Evidence for TR-196 [ntp.niehs.nih.gov]
- 2. NTP Technical Reports Index [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Abstract for TR-36 [ntp.niehs.nih.gov]
- 5. Abstract for TR-196 [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Assessing the Carcinogenic Potential of Cinnamyl Anthranilate and Its Metabolites: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1236720#assessing-the-carcinogenic-potential-of-cinnamyl-anthranilate-compared-to-its-metabolites>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)